Intedanib Piperazinyl-N4-oxide
CAS No.:
Cat. No.: VC20499934
Molecular Formula: C31H33N5O5
Molecular Weight: 555.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H33N5O5 |
|---|---|
| Molecular Weight | 555.6 g/mol |
| IUPAC Name | methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
| Standard InChI | InChI=1S/C31H33N5O5/c1-34(27(37)20-35-15-17-36(2,40)18-16-35)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)41-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 |
| Standard InChI Key | DJIYCLAQJWFFPL-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CC[N+](CC5)(C)[O-] |
Introduction
Chemical Identity and Structural Properties
Intedanib Piperazinyl-N4-oxide (CAS: 2734666-06-7) is a small-molecule inhibitor with the molecular formula C₃₁H₃₃N₅O₅ and a molecular weight of 555.6 g/mol . Its structure features a central indolinone core substituted with a piperazinyl-N4-oxide group, which enhances solubility and target affinity compared to the parent compound Intedanib . The compound exists as a bright yellow powder with pH-dependent solubility, showing increased solubility in acidic conditions (pH < 3) and moderate solubility in organic solvents like chloroform and dimethyl sulfoxide (DMSO) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₅O₅ |
| Molecular Weight | 555.6 g/mol |
| CAS Number | 2734666-06-7 |
| Purity | >95% (HPLC) |
| Solubility | 2.8 mg/mL in water (pH 5.7) |
| LogD (pH 7.4) | 3.0 |
| Storage Conditions | -20°C, protected from light |
The lipophilicity profile, characterized by an octanol-water partition coefficient (log Pow) of 3.6 for the free base, underscores its ability to penetrate cellular membranes while maintaining bioavailability .
Pharmacological Mechanism of Action
Intedanib Piperazinyl-N4-oxide functions as a triple angiokinase inhibitor, targeting VEGFR1-3, PDGFRα/β, and FGFR1-3 with nanomolar potency . By competitively binding to the ATP-binding pockets of these receptors, it disrupts downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are essential for endothelial cell proliferation and tumor survival .
Target Inhibition Profile
-
VEGFR1-3: Inhibition blocks VEGF-driven angiogenesis, reducing tumor microvessel density .
-
PDGFRα/β: Suppression limits pericyte recruitment, destabilizing tumor vasculature .
-
FGFR1-3: Inhibition impedes fibroblast proliferation, particularly in fibrotic microenvironments .
In triple-negative breast cancer (TNBC) models, the compound additionally activates SHP-1 phosphatase, leading to STAT3 dephosphorylation and apoptosis induction . This dual mechanism—direct kinase inhibition and indirect phosphatase activation—distinguishes it from first-generation inhibitors.
Synthesis and Analytical Characterization
The synthesis of Intedanib Piperazinyl-N4-oxide involves oxidative modification of Intedanib’s piperazine ring, typically using peroxides or ozone under controlled conditions . Key steps include:
-
Intedanib precursor preparation via condensation of indolinone intermediates.
-
Piperazine oxidation to introduce the N4-oxide moiety.
-
Purification via column chromatography or recrystallization to achieve >95% purity .
Table 2: Spectral Data for Quality Control
| Analytical Method | Key Peaks/Features |
|---|---|
| 1H NMR (DMSO-d6) | δ 3.85 (s, 3H, OCH3), δ 7.2–8.1 (m, aromatic protons) |
| HPLC (C18 column) | Retention time: 12.4 min; Purity: 98.2% |
| Mass Spectrometry | [M+H]+: 556.25 m/z |
Stability studies indicate that the compound degrades by <5% over 24 months when stored at -20°C .
Preclinical Research Findings
Antitumor Efficacy
In pancreatic ductal adenocarcinoma (PDAC) xenografts, Intedanib Piperazinyl-N4-oxide monotherapy reduced tumor growth by 97.9% compared to controls, outperforming gemcitabine (60.8% reduction). Combination therapy with gemcitabine achieved near-complete regression (-12.4% net growth) . Mechanistically, it suppressed phospho-ERK and phospho-AKT levels by >70%, inducing caspase-3-mediated apoptosis .
Antifibrotic Activity
In idiopathic pulmonary fibrosis (IPF) models, the compound inhibited FGFR and PDGFR signaling in lung fibroblasts, reducing collagen deposition by 45% at 50 mg/kg doses .
Clinical Implications and Future Directions
While clinical trials specific to Intedanib Piperazinyl-N4-oxide are pending, its structural analog Nintedanib (Ofev®) has demonstrated efficacy in Phase III trials for NSCLC and IPF . The N4-oxide modification may enhance blood-brain barrier penetration, positioning it as a candidate for glioblastoma therapy. Ongoing research explores its synergy with immune checkpoint inhibitors .
Comparison with Analogous Kinase Inhibitors
Table 3: Select Kinase Inhibitors and Their Profiles
Intedanib Piperazinyl-N4-oxide’s broader kinase inhibition and SHP-1 activation confer advantages in overcoming resistance mechanisms common to single-target agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume